molecular formula C18H23ClN4O3 B2818217 3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea CAS No. 2380096-55-7

3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea

Cat. No.: B2818217
CAS No.: 2380096-55-7
M. Wt: 378.86
InChI Key: OXQDVTHBKXBTTM-UHFFFAOYSA-N
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Description

3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea typically involves multiple stepsCommon reagents used in these reactions include hydrazine hydrate and ethanol, with reflux conditions often employed to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Mechanism of Action

The mechanism of action of 3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. For instance, it acts as a dual orexin receptor antagonist, blocking the receptors that promote wakefulness and thereby inducing sleep . This mechanism is particularly relevant in the treatment of sleep disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dual orexin receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3/c1-22(18(24)20-13-4-6-25-7-5-13)14-9-23(10-14)11-16-15-8-12(19)2-3-17(15)26-21-16/h2-3,8,13-14H,4-7,9-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQDVTHBKXBTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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